1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine
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Overview
Description
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
The synthesis of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition, particularly kinases.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant biological activities.
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases .
Properties
Molecular Formula |
C23H24N6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6/c1-18-6-5-9-20(14-18)29-23-21(15-26-29)22(24-17-25-23)28-12-10-27(11-13-28)16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3 |
InChI Key |
ONWXVPJSEAWCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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